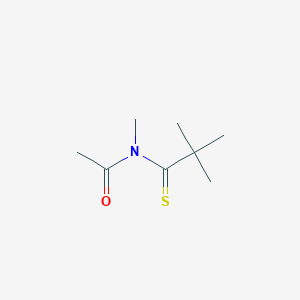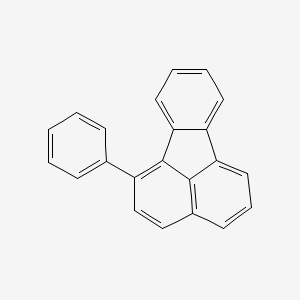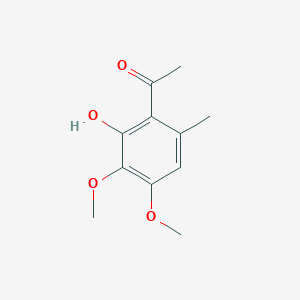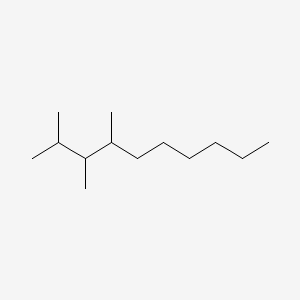
2,3,4-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyldecane is a hydrocarbon with the molecular formula C₁₃H₂₈. It is a branched alkane, characterized by the presence of three methyl groups attached to the decane chain. This compound is typically a colorless liquid with hydrophobic properties and low volatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyldecane can be synthesized through the alkylation of alkanes. One common method involves the reaction of nonene with tert-butylmagnesium chloride, followed by hydrogenation . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using large-scale reactors and optimized conditions to maximize yield and purity. The process involves the careful selection of catalysts and reaction parameters to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 2,3,4-trimethylchlorodecane.
Applications De Recherche Scientifique
2,3,4-Trimethyldecane has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in studies involving hydrophobic interactions and membrane models.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as an additive in lubricants and fuels to enhance performance and stability.
Mécanisme D'action
The mechanism by which 2,3,4-Trimethyldecane exerts its effects is primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other hydrophobic molecules, making it useful in various applications such as solvents and additives. The molecular targets and pathways involved are typically related to its ability to dissolve non-polar substances and reduce friction in mechanical systems .
Comparaison Avec Des Composés Similaires
- 2,2,3-Trimethyldecane
- 2,2,4-Trimethyldecane
- 2,3,5-Trimethyldecane
Comparison: 2,3,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the placement of methyl groups can affect boiling points, solubility, and reactivity. Compared to its isomers, this compound may exhibit different behaviors in chemical reactions and applications .
Propriétés
Numéro CAS |
62238-15-7 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,3,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(4)13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
YFHGNGNLIWGTTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


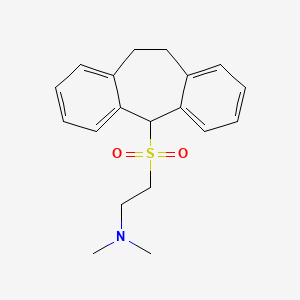
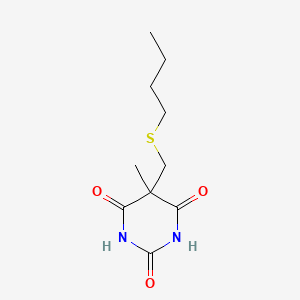

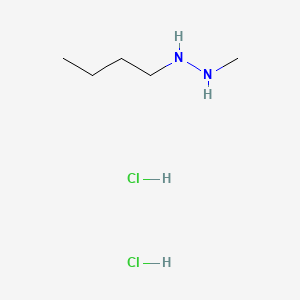
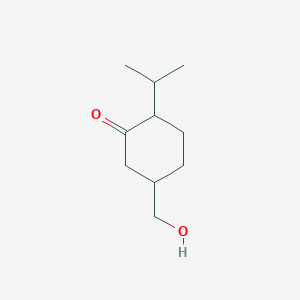
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
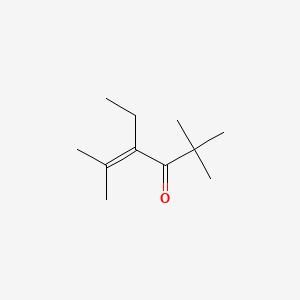
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)

